Boc-D-Pen(pMeBzl)-OH·Dicyclohexylamine is classified as a derivative of D-penicillamine, which is an amino acid that has been used therapeutically for various conditions including Wilson's disease and cystinuria. The compound is synthesized through specific chemical reactions involving protecting groups and amines. The complete molecular formula is with a molecular weight of 530.81 g/mol .
The synthesis of Boc-D-Pen(pMeBzl)-OH·Dicyclohexylamine involves several key steps:
Boc-D-Pen(pMeBzl)-OH·Dicyclohexylamine can undergo several chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yield and purity .
The mechanism of action for Boc-D-Pen(pMeBzl)-OH·Dicyclohexylamine primarily revolves around its role as a chelating agent. In biological systems, it binds to heavy metals such as copper, facilitating their excretion from the body. This property is particularly beneficial in treating conditions like Wilson's disease where copper accumulation poses serious health risks.
The compound's ability to form stable complexes with metal ions enhances its therapeutic efficacy while minimizing toxicity .
Boc-D-Pen(pMeBzl)-OH·Dicyclohexylamine has several scientific applications:
Penicillamine (β,β-dimethylcysteine) emerged in the mid-20th century as a cysteine analog with unique steric and electronic properties. Its D-enantiomer gained prominence due to:
The introduction of the p-methylbenzyl (pMeBzl) group in the 1990s marked a turning point. This protector improved solubility in organic solvents like DMF and DCM while offering orthogonal deprotection using trifluoroacetic acid (TFA) or sodium in liquid ammonia. The subsequent pairing with the Boc group created a dual-protection system that dominated solid-phase peptide synthesis (SPPS) of cysteine-rich structures [1].
Table 1: Evolution of Penicillamine Protection Strategies
| Era | Protecting Groups | Key Limitations | Advances Introduced |
|---|---|---|---|
| 1960s–1980s | Acm, Bzl | Poor solubility, side reactions | Basic orthogonal deprotection |
| 1990s–2000s | pMeBzl, Trt | Moderate stability | Enhanced solubility/orthogonality |
| 2000s–Present | Boc-pMeBzl + DCHA | Crystallization issues | Salt-mediated crystallization |
The compound’s superiority in peptide assembly stems from the synergistic action of its protecting groups:
Critical applications include:
Table 2: Performance Comparison of Thiol-Protecting Groups
| Protector | Deprotection Method | Solubility in DMF (g/L) | Disulfide Yield |
|---|---|---|---|
| Acm | I₂, Ag⁺ | 80 | 75–80% |
| Trt | TFA, Ag⁺ | 150 | 85–90% |
| pMeBzl | HF/Na/NH₃ | 220 | >95% |
The DCHA salt form transforms Boc-D-Pen(pMeBzl)-OH from an oil into a crystalline solid with defined melting characteristics. This modification critically impacts manufacturing and purification:
Physicochemical optimization via DCHA is evident in:
Free acid form: State = Viscous oil Purification = Challenging chromatography Storage = -20°C (short-term) DCHA salt form: State = Off-white crystalline powder Purification = Recrystallization Storage = 2–8°C (long-term)
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7